N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate amides with suitable reagents under controlled conditions. For instance, the reaction of 3-oxobutanamido thiophenecarboxamides with potassium carbonate in ethanol under reflux conditions can yield the desired pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic uses.
Medicine: It may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some reactivity patterns with the pyrrolidine derivative.
Uniqueness
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific structural features and potential applications. Its combination of aromatic and pyrrolidine moieties provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)16-6-10-19(11-7-16)23-13-17(12-20(23)24)21(25)22-18-8-4-15(3)5-9-18/h4-11,14,17H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
CEEPOOHRNIBJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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